molecular formula C17H28N2 B5334676 N',N'-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine

N',N'-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine

Cat. No.: B5334676
M. Wt: 260.4 g/mol
InChI Key: NSDIWGCCBWLDNR-JQIJEIRASA-N
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Description

N’,N’-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with additional substituents including ethyl, methyl, and phenyl groups. It is a colorless liquid with a fishy odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine, diethylamine, and methylamine.

    Reaction with Alkylating Agents: The starting materials are reacted with alkylating agents to introduce the ethyl and methyl groups. This step is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.

    Formation of the Final Product: The final step involves the reaction of the intermediate compounds with (E)-2-methyl-3-phenylprop-2-enyl chloride to form the target compound. This reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N’,N’-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles, and are carried out in the presence of a suitable solvent and catalyst.

Major Products

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N’,N’-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties in various chemical reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical transformations. Additionally, the compound’s amine groups can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

N’,N’-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine can be compared with other similar compounds such as:

    N,N’-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms and is used as a chelating agent and catalyst in various reactions.

    N,N’-Diethylethylenediamine: Similar to the target compound but lacks the methyl and phenyl substituents, making it less versatile in certain applications.

    N,N’-Diethyl-N-methylethylenediamine: This compound is similar but does not have the (E)-2-methyl-3-phenylprop-2-enyl group, which imparts unique properties to the target compound.

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-5-19(6-2)13-12-18(4)15-16(3)14-17-10-8-7-9-11-17/h7-11,14H,5-6,12-13,15H2,1-4H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDIWGCCBWLDNR-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC(=CC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN(C)C/C(=C/C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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